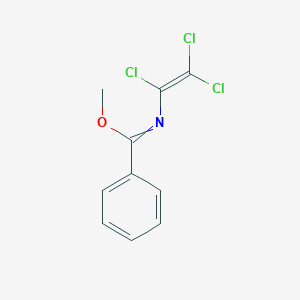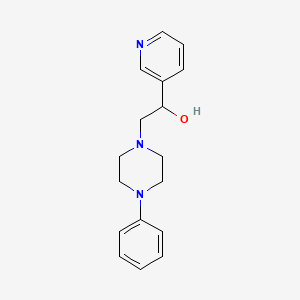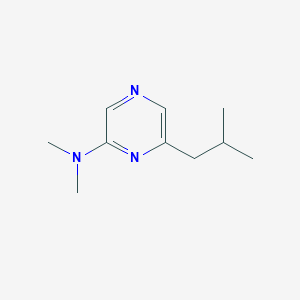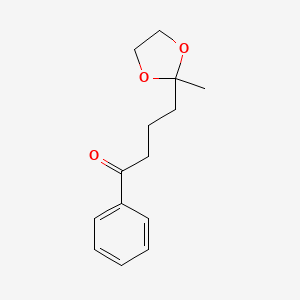
O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate is an organic compound characterized by its complex structure involving multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate typically involves the reaction of butan-2-ol with carbon disulfide and subsequent reactions to introduce the disulfanyl and methanethioate groups. The reaction conditions often require the presence of a base, such as sodium hydroxide, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the disulfanyl group to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanethioate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction pathway .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate has several scientific research applications:
Biology: The compound’s ability to undergo redox reactions makes it useful in studying cellular redox processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate involves its interaction with molecular targets through redox reactions. The compound can modulate the activity of enzymes and proteins involved in redox signaling pathways, thereby influencing various biological processes. The disulfanyl group plays a crucial role in these interactions by undergoing reversible oxidation and reduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other disulfanyl and methanethioate derivatives, such as:
- Butan-2-yl disulfide
- Methanethioic acid derivatives
- Other butan-2-yl thioesters
Uniqueness
O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
54503-00-3 |
|---|---|
Molekularformel |
C10H18O2S4 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
O-butan-2-yl (butan-2-yloxycarbothioyldisulfanyl)methanethioate |
InChI |
InChI=1S/C10H18O2S4/c1-5-7(3)11-9(13)15-16-10(14)12-8(4)6-2/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
CNJZACUYPNOBBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=S)SSC(=S)OC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Methylsulfanyl)methyl][1,1'-biphenyl]-2-amine](/img/structure/B14627878.png)
![9-[(Propan-2-yl)oxy]anthracene](/img/structure/B14627879.png)
![1-[1-Heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14627880.png)
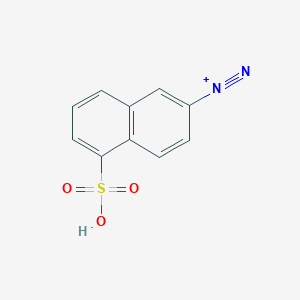
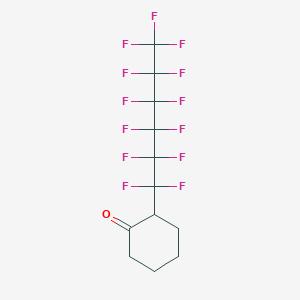
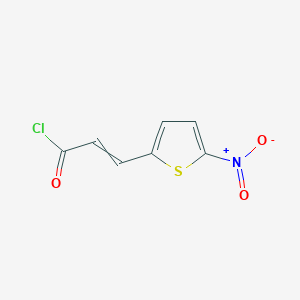
![Methanesulfonic acid, [(4-chlorophenyl)amino]-](/img/structure/B14627895.png)

